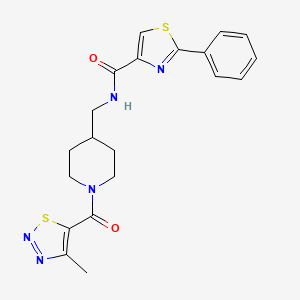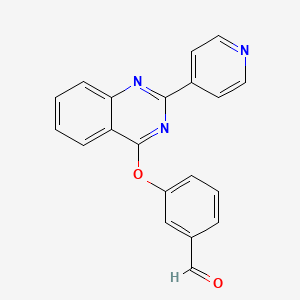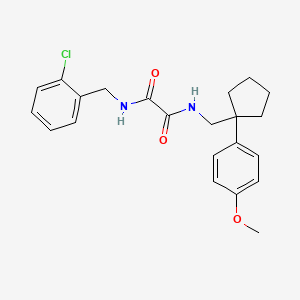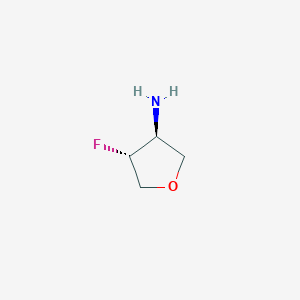![molecular formula C19H21NO6S B2968881 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327196-01-9](/img/structure/B2968881.png)
methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate” is a complex organic compound. It contains several functional groups including an ethoxy group, an amino group, a methoxy group, a sulfonyl group, and an acrylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall polarity of the molecule and could participate in various intermolecular interactions .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its functional groups. For example, the amino group could participate in acid-base reactions, and the acrylate group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility could be affected by the polar functional groups, and its reactivity could be affected by the presence of the acrylate group .科学的研究の応用
Photochromic Properties and Polymer Synthesis
- Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents have been synthesized and used for the preparation of homopolymers and copolymers, exhibiting photochromic properties. These properties are manifested by trans-cis isomerization of azobenzene fragments in the side chain, indicating potential applications in smart materials and optical data storage (Ortyl, Janik, & Kucharski, 2002).
Polymeric Protecting Groups
- Novel polymeric amino protecting groups have been synthesized by homopolymerization and copolymerization of a related monomer with methyl acrylate. These polymers demonstrate interesting kinetics of deprotection, hinting at applications in the field of protective group chemistry and polymer-supported synthesis (Gormanns & Ritter, 1994).
Organic Synthesis and Reaction Mechanisms
- The compound has applications in the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes, showing its utility in creating complex organic molecules and studying reaction mechanisms in organic chemistry (Vasin et al., 2015).
Material Science and Coating Technologies
- Fluorinated acrylate emulsions, synthesized for hydrophobic surface coatings, utilize amphiphilic sulfonyl macro emulsifiers in their preparation. These emulsions exhibit extremely low surface energy and outstanding hydrophobicity, suggesting applications in water repellent modifications (Yin et al., 2017).
Polymer Modification and Functionalization
- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reaction with various amines, leading to amine-treated polymers with increased thermal stability and potential biomedical applications due to their promising biological activities (Aly & El-Mohdy, 2015).
作用機序
Mode of action
The mode of action would depend on the specific biological target of the compound. Amines can act as bases and nucleophiles, reacting with acids to form ammonium salts . Sulfonyl groups can participate in various reactions, including the formation of sulfonamides with amines .
Action environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the amine and sulfonyl groups can be affected by the pH of the environment .
将来の方向性
特性
IUPAC Name |
methyl (Z)-3-(4-ethoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-4-26-16-7-5-14(6-8-16)20-13-18(19(21)25-3)27(22,23)17-11-9-15(24-2)10-12-17/h5-13,20H,4H2,1-3H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIXTLZLXVOXCF-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968799.png)


![1-[4-[4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2968805.png)
![N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2968807.png)
![4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2968808.png)
![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2968809.png)

![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)

![N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2968816.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2968817.png)
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968818.png)
![1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione](/img/structure/B2968819.png)